3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of chloro, hydroxyethyl, methoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step often involves the reaction of the dihydrobenzo[b][1,4]dioxin derivative with an ethylene oxide or a similar reagent.
Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Chlorination and methoxylation: The final steps involve the selective chlorination and methoxylation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced under specific conditions to yield an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are typically carried out in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its sulfonamide group is known for its antibacterial properties, and the compound’s overall structure may interact with biological targets in unique ways.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, the sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The hydroxyethyl and methoxy groups may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- 2-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-isopropylacetamide
Uniqueness
3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6S/c1-23-15-5-3-12(9-13(15)18)26(21,22)19-10-14(20)11-2-4-16-17(8-11)25-7-6-24-16/h2-5,8-9,14,19-20H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICRJBFNHJBPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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